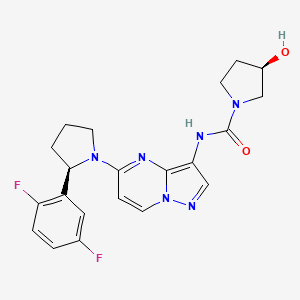
(R)-Larotrectinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 27 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of nitrogen-containing heterocyclic compounds. These compounds have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. Pyrazolo[1,5-a]pyrimidine derivatives are known for their structural versatility, which allows for various modifications to enhance their properties and efficacy.
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivative 27 typically involves the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization. One common method includes the reaction of 3-aminopyrazole with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrimidine core . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivative 27 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of a functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivative 27 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 27 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects are often mediated through binding to active sites or allosteric sites on target proteins, resulting in changes in their activity or function . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivative 27 can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern but share similar biological activities and applications.
Imidazo[1,2-a]pyrimidines: These derivatives also contain a fused nitrogen-containing ring system and exhibit comparable properties in medicinal chemistry.
Triazolo[1,5-a]pyrimidines: These compounds have an additional nitrogen atom in the ring system, which can influence their chemical and biological properties.
The uniqueness of pyrazolo[1,5-a]pyrimidine derivative 27 lies in its specific structural features and the ability to undergo diverse chemical modifications, allowing for tailored applications in various fields.
Properties
Molecular Formula |
C21H22F2N6O2 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(3R)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18-/m1/s1 |
InChI Key |
NYNZQNWKBKUAII-RDTXWAMCSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@H](C4)O)C5=C(C=CC(=C5)F)F |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















